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Compound of Interest

Compound Name: 1,2,4-Oxadiazolidine-3,5-dione

Cat. No.: B1296409

An In-depth Technical Guide to 1,2,4-
Oxadiazolidine-3,5-dione

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 1,2,4-oxadiazolidine-3,5-dione, a heterocyclic compound of interest to
researchers, scientists, and drug development professionals. This document summarizes
available quantitative data, outlines general experimental protocols, and visualizes a key
signaling pathway associated with its derivatives.

Physical and Chemical Properties

1,2,4-Oxadiazolidine-3,5-dione, with the CAS number 24603-68-7, is a five-membered
heterocyclic compound.[1] Its structure and key physicochemical properties are summarized
below.
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Property Value Source(s)
Molecular Formula C2H2N20s3 [2]
Molecular Weight 102.05 g/mol [2]

Melting Point 103-105 °C [3]

Density 1.574 g/cm3 (Predicted) [3]

pKa 10.08 + 0.20 (Predicted) [4]

Boiling Point Not available in cited sources

Solubility Not available in cited sources

Structural Information:

Identifier Value Source(s)
IUPAC Name 1,2,4-oxadiazolidine-3,5-dione [2]
SMILES C1(=O)NC(=0)ON1 2]

inChi INChl=1S/C2H2N203/c5-1-3- o]

2(6)7-4-1/h(H2,3,4,5,6)
InChikey XDENVSFWQSKKLZ- o]

UHFFFAOYSA-N

Spectroscopic Data

Detailed experimental spectra for the unsubstituted 1,2,4-oxadiazolidine-3,5-dione are not

readily available in the reviewed literature. However, characteristic spectroscopic features for

the 1,2,4-oxadiazolidine-3,5-dione core can be inferred from studies on its derivatives.

« Infrared (IR) Spectroscopy: The IR spectrum of 1,2,4-oxadiazolidine-3,5-diones is

characterized by two distinct carbonyl (C=0) absorption bands in the ranges of 1814-1837
cm~tand 1738-1758 cm~1,[5]
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific *H and 3C NMR data for the
parent compound are not available. For substituted 3,5-diaryl-1,2,4-oxadiazoles, the carbon
signals for C-3 and C-5 typically appear in the ranges of  167.2-168.7 and 6 173.9-176.1
ppm, respectively.[6]

e Mass Spectrometry (MS): The mass spectrometry of 1,2,4-oxadiazoles has been studied,
with fragmentation patterns being highly dependent on the nature and position of
substituents. Common fragmentation pathways involve cleavage of the heterocyclic ring.[7]
[8] A detailed mass spectrum and fragmentation pattern for the unsubstituted 1,2,4-
oxadiazolidine-3,5-dione are not available in the cited literature.

Experimental Protocols

Detailed experimental protocols for the synthesis of the unsubstituted 1,2,4-oxadiazolidine-
3,5-dione are not extensively described in the available literature. However, general synthetic
strategies for 3,5-disubstituted-1,2,4-oxadiazoles are well-documented and typically involve two

main routes:

Cyclization of Amidoximes

This is the most common method for synthesizing 1,2,4-oxadiazole derivatives. The general
workflow involves the acylation of an amidoxime followed by a cyclodehydration reaction.[9][10]
[11]

General Workflow for Amidoxime Cyclization:
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Amidoxime cyclization workflow for 1,2,4-oxadiazole synthesis.

One-pot syntheses have been developed where the O-acylamidoxime intermediate is not
isolated. These methods often utilize activating agents for the carboxylic acid, such as
carbodiimides (e.g., EDC-HCI), or are carried out in the presence of a base in a suitable
solvent.[10][12]

1,3-Dipolar Cycloaddition

This method involves the reaction of a nitrile oxide with a nitrile. While a viable route, it can be
complicated by the potential for the nitrile oxide to dimerize.[10]

Due to the lack of a specific, detailed protocol for the parent compound, researchers should
adapt these general methodologies, potentially starting from hydroxyurea and an oxalyl
derivative, with careful optimization of reaction conditions.

Reactivity and Stability
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The reactivity of the 1,2,4-oxadiazole ring is influenced by its reduced aromaticity and the
presence of a weak N-O bond.

e Thermal and Photochemical Rearrangements: 1,2,4-oxadiazoles can undergo
rearrangements to form other heterocyclic systems upon heating or irradiation with UV light.

» Hydrolysis: The stability of the 1,2,4-oxadiazolidine-3,5-dione ring to hydrolysis is not well-
documented for the parent compound, but it is known to be stable in the presence of organic
acids like trifluoroacetic acid.[5]

» Reactivity of Carbonyl Groups: The two carbonyl groups in the ring are expected to be
susceptible to nucleophilic attack, although specific reactions for the parent dione are not
detailed in the literature.

Biological Activity and Signaling Pathways

While the biological activity of the unsubstituted 1,2,4-oxadiazolidine-3,5-dione is not
extensively studied, a number of its derivatives have shown significant promise, particularly as
antihyperglycemic agents for the treatment of type 2 diabetes.[13][14][15]

These derivatives are believed to exert their effects through the activation of G-protein coupled
receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[5] GPR40 is
primarily expressed in pancreatic -cells and plays a crucial role in glucose-stimulated insulin
secretion.[5]

GPR40 Signaling Pathway

The activation of GPR40 by agonists, such as certain 1,2,4-oxadiazolidine-3,5-dione
derivatives, initiates a signaling cascade that leads to enhanced insulin secretion. This pathway
is a key area of interest for the development of new anti-diabetic drugs.

GPR40 Signaling Cascade in Pancreatic [3-cells:
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GPRA40 signaling pathway in pancreatic (3-cells.
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Upon ligand binding, GPR40 activates the Gaq subunit of its associated G-protein.[16][17]
This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][17] IP3
stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein
kinase C (PKC). The resulting increase in intracellular calcium, along with the action of PKC,
promotes the exocytosis of insulin-containing vesicles, leading to enhanced insulin secretion.[7]
[17] Some studies also suggest that GPR40 can signal through Gs, leading to an increase in
intracellular cAMP, which also contributes to insulin secretion.[16]

Conclusion

1,2,4-Oxadiazolidine-3,5-dione is a heterocyclic scaffold with established physical and
chemical properties. While detailed experimental data for the parent compound is limited in the
public domain, the study of its derivatives has revealed significant potential in drug discovery,
particularly in the context of type 2 diabetes through the modulation of the GPR40 signaling
pathway. Further research into the synthesis, reactivity, and biological activity of the
unsubstituted core and novel derivatives is warranted to fully explore the therapeutic potential
of this chemical class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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